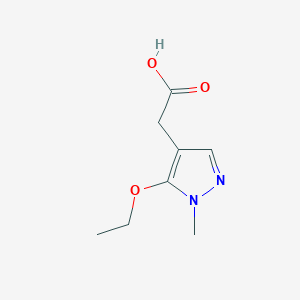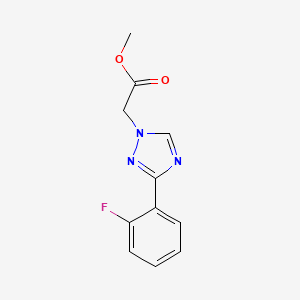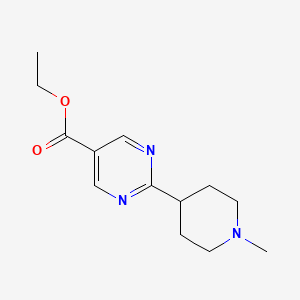
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a piperidine ring
Métodos De Preparación
The synthesis of 1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.
Piperidine Introduction: The attachment of a piperidine ring to the aromatic system.
Ethanone Formation: The final step involves the formation of the ethanone moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Aplicaciones Científicas De Investigación
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The piperidine ring enhances its solubility and bioavailability. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone can be compared with similar compounds, such as:
1-(4-(4-Chloro-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(4-(4-Bromo-2-(methyl)phenyl)piperidin-1-YL)ethanone: Similar structure but with a methyl group instead of trifluoromethyl.
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)propanone: Similar structure but with a propanone moiety instead of ethanone.
Propiedades
Fórmula molecular |
C14H15BrF3NO |
|---|---|
Peso molecular |
350.17 g/mol |
Nombre IUPAC |
1-[4-[4-bromo-2-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H15BrF3NO/c1-9(20)19-6-4-10(5-7-19)12-3-2-11(15)8-13(12)14(16,17)18/h2-3,8,10H,4-7H2,1H3 |
Clave InChI |
APYOQLPJFMMWDN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-2-phenylimidazo[1,2-A]pyrazine](/img/structure/B11789675.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone](/img/structure/B11789683.png)
![2-(Difluoromethoxy)-4-methylbenzo[d]oxazole](/img/structure/B11789684.png)
![Methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789692.png)

![2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789695.png)



![6-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11789713.png)


